Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-5-methylpyridin-3-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 2-(6-chloro-5-methylpyridin-3-yl)acetic acid.
Reduction: 2-(6-chloro-5-methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but lacks the methyl group.
Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate: Similar structure but has a methyl ester instead of an ethyl ester.
2-(6-chloro-5-methylpyridin-3-yl)acetic acid: The carboxylic acid analog of the compound.
Uniqueness
This compound is unique due to the specific combination of the chloro and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Biological Activity
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a chloro group and an ethyl acetate moiety. Its chemical formula is C12H14ClN and it has a molecular weight of approximately 223.7 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. For instance, it has been investigated for its potential to inhibit certain enzymes involved in cancer cell proliferation and microbial growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is often resistant to many antibiotics .
Table 1: Antimicrobial Activity Profile
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 8 | High |
Escherichia coli | 16 | Moderate |
Pseudomonas aeruginosa | 32 | Low |
Enterococcus faecalis | 64 | Very Low |
Anticancer Activity
This compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, in vitro assays have demonstrated that the compound can significantly reduce cell viability in colon cancer (HCT-116) and pancreatic cancer (MIA PaCa-2) cell lines .
Table 2: Anticancer Activity Profile
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT-116 (Colon Cancer) | 20.9 ± 6.4 | Moderate |
MIA PaCa-2 (Pancreatic) | 32.8 ± 7.0 | Moderate |
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms . -
Anticancer Screening :
In another study, the compound was screened alongside other pyridine derivatives for their cytotoxic effects on cancer cells. This compound exhibited a significant reduction in cell proliferation rates compared to controls, indicating its potential as a lead compound for further development in anticancer therapy .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
IWQTXLDFTNRGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C(=C1)C)Cl |
Origin of Product |
United States |
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